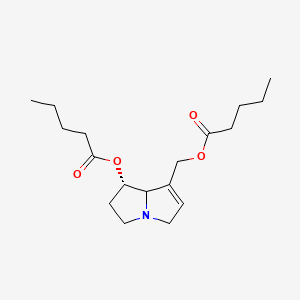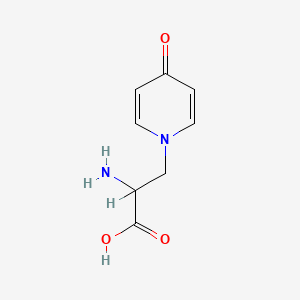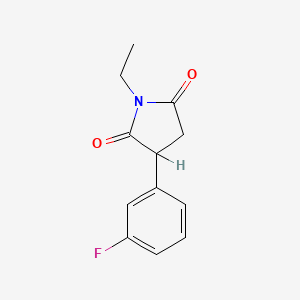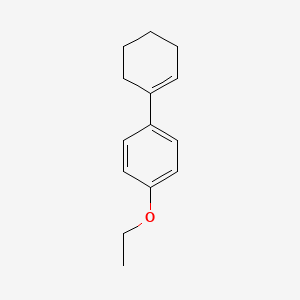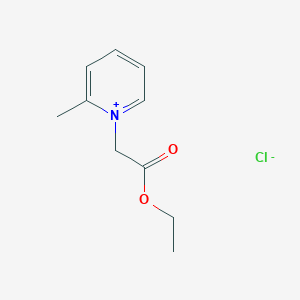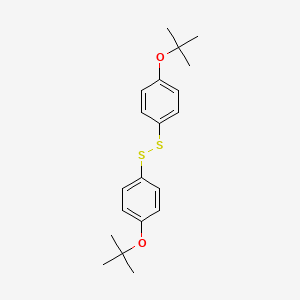
1,1'-Disulfanediylbis(4-tert-butoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis(4-tert-butoxybenzene) is an organic compound that features a benzene ring substituted with tert-butyl groups and linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(4-tert-butoxybenzene) typically involves the reaction of 4-tert-butoxybenzene with sulfur-containing reagents. One common method is the oxidative coupling of thiols to form disulfides. The reaction conditions often include the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Disulfanediylbis(4-tert-butoxybenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediylbis(4-tert-butoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications due to its redox properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediylbis(4-tert-butoxybenzene) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its applications in biology and medicine, where it can modulate cellular redox states and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1,4-Di-tert-butylbenzene: A compound with two tert-butyl groups on a benzene ring.
Uniqueness
1,1’-Disulfanediylbis(4-tert-butoxybenzene) is unique due to the presence of both tert-butyl groups and a disulfide bond. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require redox activity and steric hindrance provided by the tert-butyl groups.
Eigenschaften
CAS-Nummer |
60852-03-1 |
|---|---|
Molekularformel |
C20H26O2S2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxy]-4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)21-15-7-11-17(12-8-15)23-24-18-13-9-16(10-14-18)22-20(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
SWKSMVZQRRCVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


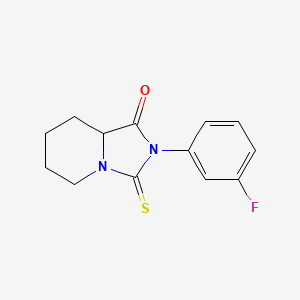
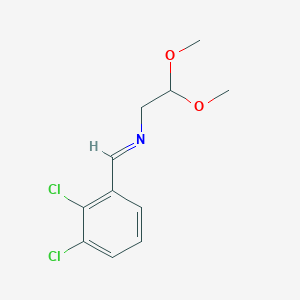
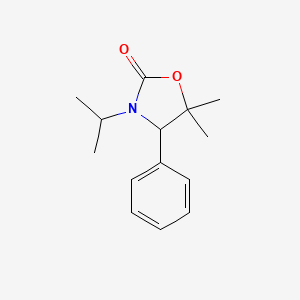
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
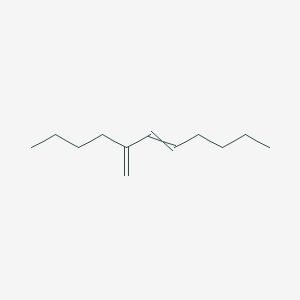
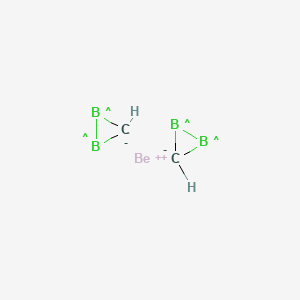
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
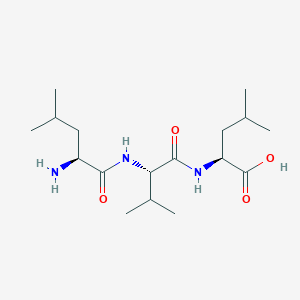
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
